molecular formula C21H24N6O2 B7155045 N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-1-pyrazin-2-ylpiperidine-4-carboxamide

N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No.: B7155045
M. Wt: 392.5 g/mol
InChI Key: ZAKZKMNGRXIZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a methoxyphenyl group, a pyrazine ring, and a piperidine carboxamide moiety, making it a multifaceted molecule with diverse chemical properties.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-26-19(13-18(25-26)16-4-3-5-17(12-16)29-2)24-21(28)15-6-10-27(11-7-15)20-14-22-8-9-23-20/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKZKMNGRXIZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)NC(=O)C3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of 3-methoxyphenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring. The pyrazole intermediate is then reacted with 2-methylpyrazine and piperidine-4-carboxylic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-1-pyrazin-2-ylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)cinnamamide
  • 2-(4-methoxyphenyl)acetamide
  • 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-1-pyrazin-2-ylpiperidine-4-carboxamide stands out due to its combination of a pyrazole ring with a methoxyphenyl group and a pyrazine ring, which imparts unique chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.